2-(4-bromo-1H-indol-3-yl)acetonitrile
Overview
Description
2-(4-Bromo-1H-indol-3-yl)acetonitrile is an organic compound that belongs to the indole family, characterized by a bromine atom at the 4-position and a nitrile group at the 3-position of the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-1H-indol-3-yl)acetonitrile typically involves the bromination of indole derivatives followed by the introduction of the nitrile group. One common method includes the bromination of 1H-indole-3-acetonitrile using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to high-purity products with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-1H-indol-3-yl)acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The indole ring can be oxidized to form corresponding oxindole derivatives.
Reduction Reactions: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Major Products
Substitution: Formation of 2-(4-substituted-1H-indol-3-yl)acetonitrile derivatives.
Oxidation: Formation of oxindole derivatives.
Reduction: Formation of 2-(4-bromo-1H-indol-3-yl)ethylamine.
Scientific Research Applications
2-(4-Bromo-1H-indol-3-yl)acetonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active compounds, including potential anticancer and antimicrobial agents.
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Employed in the study of enzyme inhibitors and receptor modulators.
Chemical Synthesis: Acts as an intermediate in the synthesis of complex organic molecules and natural products.
Mechanism of Action
The mechanism of action of 2-(4-bromo-1H-indol-3-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The bromine atom and nitrile group play crucial roles in binding interactions and electronic effects, influencing the compound’s reactivity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chloro-1H-indol-3-yl)acetonitrile
- 2-(4-Fluoro-1H-indol-3-yl)acetonitrile
- 2-(4-Methyl-1H-indol-3-yl)acetonitrile
Uniqueness
2-(4-Bromo-1H-indol-3-yl)acetonitrile is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it a valuable intermediate for the synthesis of various derivatives with potential biological and material applications. The bromine atom also facilitates further functionalization through substitution reactions, enhancing the compound’s versatility in synthetic chemistry.
Properties
IUPAC Name |
2-(4-bromo-1H-indol-3-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2/c11-8-2-1-3-9-10(8)7(4-5-12)6-13-9/h1-3,6,13H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGFUOBNYUICDPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=CN2)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10452213 | |
Record name | (4-Bromo-1H-indol-3-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10452213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89245-35-2 | |
Record name | (4-Bromo-1H-indol-3-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10452213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the spatial arrangement of atoms in 2-(4-Bromo-1H-indol-3-yl)acetonitrile?
A1: The research paper describes the crystal structure of this compound. The indole ring system, excluding the acetonitrile group, is essentially planar []. The nitrogen and carbon atoms of the acetonitrile group are out of this plane by significant distances. This information provides insights into the molecule's three-dimensional shape.
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